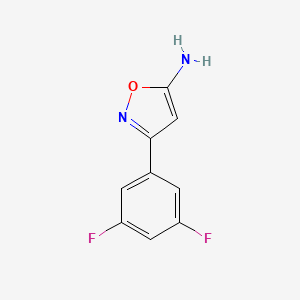

3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine

Description

3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine (CAS: 1020996-82-0) is a fluorinated heterocyclic compound with the molecular formula C₉H₆F₂N₂O and a molecular weight of 196.15 g/mol . This compound features a 1,2-oxazole (isoxazole) ring substituted with an amine group at position 5 and a 3,5-difluorophenyl group at position 2. Its structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

3-(3,5-difluorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRREZOBLFZTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 3,5-difluoroaniline with glyoxylic acid to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage in a dark, dry environment at 2–8°C .

- Hazard Profile : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The following table and analysis compare 3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine with structurally related compounds, focusing on molecular properties, substitution patterns, and applications.

Key Comparisons :

Substituent Effects: Fluorine vs. 196.15) and greater lipophilicity due to chlorine’s larger atomic radius and lower electronegativity compared to fluorine. This may influence bioavailability and binding affinity in drug design . Positional Isomerism: The 2,4-difluorophenyl isomer (CAS: 1021245-84-0, ) shares the same molecular formula as the target compound but differs in fluorine substitution positions.

Heterocycle Core: Oxazole vs. Oxadiazole: The 1,2,4-oxadiazole analog () replaces the oxygen atom in the oxazole ring with a nitrogen, forming a triazole-like structure. Oxadiazoles are known for improved metabolic stability and hydrogen-bonding capacity, which may enhance pharmacokinetic profiles in medicinal chemistry .

Biological Activity

3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 215.17 g/mol

The structure includes a five-membered oxazole ring, which contains both nitrogen and oxygen atoms, and a 3,5-difluorophenyl group attached at the 3-position. This specific substitution pattern contributes to its distinct chemical properties and biological activities.

The mechanism of action for this compound involves its interaction with various biological macromolecules. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. However, the exact pathways remain largely unexplored due to limited research.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds featuring oxazole rings have shown potential as antimicrobial agents. The presence of the amine group may enhance hydrogen bonding capabilities, facilitating interactions with microbial targets.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to interact with cancer cell lines, although detailed studies are still needed to elucidate its efficacy and mechanisms .

- Biochemical Probes : The compound has been studied for its potential as a biochemical probe in understanding biological processes and interactions at the molecular level.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine | Structure | Contains a different fluorinated phenyl group; evaluated for varied biological activities. |

| 2-(4-bromophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide | Structure | Evaluated for different biological activities including anticancer properties. |

Case Studies and Research Findings

Several studies have investigated the biological activity of oxazole derivatives:

- Antiproliferative Activity : In vitro studies have shown that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines such as breast and lung cancer cells. For instance, derivatives of oxazole have been reported to induce apoptosis in cancer cells through various mechanisms .

- Mechanistic Insights : Research on related compounds has indicated that the presence of an oxazole ring can lead to significant interactions with cellular targets involved in proliferation and survival pathways. These interactions are crucial for developing therapeutic agents targeting cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.